The Molecular Architecture and Synthetic Utility of 6-Mercaptopyridine-3-sulfonamide (CAS 10298-20-1)
The Molecular Architecture and Synthetic Utility of 6-Mercaptopyridine-3-sulfonamide (CAS 10298-20-1)
Executive Summary
6-Mercaptopyridine-3-sulfonamide (CAS 10298-20-1) is a highly versatile, bifunctional heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Featuring both a primary sulfonamide moiety and a reactive mercapto (thiol) group, this compound serves as a foundational scaffold for designing targeted therapeutics, particularly enzyme inhibitors[1]. This technical guide provides an in-depth analysis of its physicochemical properties, tautomeric dynamics, pharmacological relevance, and field-proven synthetic workflows.
Physicochemical Profiling
Understanding the physical and chemical properties of 6-mercaptopyridine-3-sulfonamide is critical for predicting its behavior in both synthetic reactions and biological assays[2]. The data summarized below reflects standard analytical parameters used to validate the integrity of this compound[3].
| Property | Value |
| Chemical Name | 6-Mercaptopyridine-3-sulfonamide |
| CAS Registry Number | 10298-20-1 |
| Molecular Formula | C5H6N2O2S2[4] |
| Molecular Weight | 190.24 g/mol |
| Synonyms | 3-Pyridinesulfonamide, 1,6-dihydro-6-thioxo-[5] |
| Topological Polar Surface Area (TPSA) | ~95 Ų |
| Hydrogen Bond Donors | 2 (Primary amine, Thiol/Thione NH) |
| Hydrogen Bond Acceptors | 4 |
| Typical Commercial Purity | ≥ 95.0% - 96.0%[2][3] |
Structural Dynamics: Thiol-Thione Tautomerism
A defining characteristic of 6-mercaptopyridine-3-sulfonamide is its tautomeric equilibrium. In the solid state, the compound predominantly exists as the thione tautomer (1,6-dihydro-6-thioxopyridine-3-sulfonamide) due to favorable intermolecular hydrogen bonding and crystal lattice stabilization[5].
However, in polar aprotic solvents or under mild alkaline conditions, the equilibrium shifts toward the reactive thiolate anion. The distinct pKa difference between the acidic thiol/thione proton (pKa ~6.5) and the sulfonamide protons (pKa ~9.8) is the mechanistic cornerstone that allows chemists to perform highly regioselective modifications without utilizing cumbersome protecting groups.
Figure 1: Thiol-thione tautomerism and the regioselective S-alkylation pathway.
Pharmacological Relevance: Carbonic Anhydrase Targeting
The primary sulfonamide group is the classical pharmacophore for Carbonic Anhydrase Inhibitors (CAIs). 6-mercaptopyridine-3-sulfonamide acts as an ideal precursor because the sulfonamide (-SO2NH2) coordinates directly with the catalytic zinc ion (Zn2+) in the enzyme's active site, displacing the catalytic water molecule[1].
Simultaneously, the mercapto group at the 6-position acts as a versatile "tail." By functionalizing this sulfur atom, medicinal chemists can append various aliphatic or aromatic groups to probe the hydrophobic and hydrophilic halves of the CA active site, thereby tuning isoform selectivity (e.g., targeting tumor-associated CA IX over cytosolic CA II).
Figure 2: Mechanistic workflow of Carbonic Anhydrase inhibition via zinc coordination.
Validated Experimental Protocols: Regioselective S-Alkylation
Successful functionalization of this scaffold requires strict control over reaction conditions to prevent competitive N-alkylation at the sulfonamide or pyridine nitrogen. The following protocol is a self-validating system designed for high-yield, regioselective S-alkylation.
Objective: Synthesize 6-(alkylthio)pyridine-3-sulfonamide derivatives for structure-activity relationship (SAR) studies.
Reagents:
-
6-mercaptopyridine-3-sulfonamide (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation & Solvation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 6-mercaptopyridine-3-sulfonamide in anhydrous DMF to achieve a 0.2 M concentration.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the resulting thiolate anion highly "naked" and reactive for the subsequent nucleophilic attack.
-
-
Selective Deprotonation: Add finely powdered K₂CO₃ (1.5 eq) to the solution. Stir at room temperature for 15–20 minutes.
-
Causality: K₂CO₃ is deliberately chosen over stronger bases like Sodium Hydride (NaH). It is sufficiently basic to quantitatively deprotonate the thiol (pKa ~6.5) but leaves the sulfonamide (pKa ~9.8) fully protonated. This thermodynamic control ensures exclusive S-alkylation.
-
Self-Validation Checkpoint: The dissolution of the starting material followed by the addition of base will yield a slight chromic shift (often a deeper yellow), visually confirming the formation of the highly conjugated thiolate anion.
-
-
Electrophilic Addition: Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Causality: Slow addition prevents a localized excess of the electrophile, minimizing the risk of over-alkylation or localized thermal spikes.
-
-
Reaction Monitoring: Stir at room temperature for 2-4 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Eluent: EtOAc/Hexanes 1:1). The reaction is complete when the highly polar starting material spot disappears, replaced by a new, UV-active, less polar spot.
-
-
Quenching & Extraction: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL).
-
Causality: Extensive brine washes are mandatory to pull residual DMF out of the organic layer and into the aqueous phase, preventing solvent contamination during crystallization.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can typically be used directly or recrystallized from hot ethanol.
References[1] SCBT - Santa Cruz Biotechnology. "6-mercaptopyridine-3-sulfonamide | CAS 10298-20-1". Available at: https://www.scbt.com[4] Alfa Chemistry. "CAS 10298-20-1 6-Mercaptopyridine-3-sulfonamide". Available at:https://www.alfa-chemistry.com[5] Benchchem. "6-mercaptopyridine-3-sulfonamide | 10298-20-1". Available at: https://www.benchchem.com[6] EPA Chemistry Dashboard. "6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide Synonyms". Available at: https://www.epa.gov[3] ChemicalBook. "3-Pyridinesulfonamide,6-mercapto-(7CI,8CI)". Available at:https://www.chemicalbook.com[7] Sigma-Aldrich. "6-sulfanylpyridine-3-sulfonamide | 10298-20-1". Available at: https://www.sigmaaldrich.com[2] Benchchem. "6-mercaptopyridine-3-sulfonamide Synthesis and Mechanism". Available at: https://www.benchchem.com
Sources
- 1. 6-mercaptopyridine-3-sulfonamide | 10298-20-1 | Benchchem [benchchem.com]
- 2. 3-Pyridinesulfonamide,6-mercapto-(7CI,8CI) | 10298-20-1 [amp.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 6-mercaptopyridine-3-sulfonamide | 10298-20-1 | Benchchem [benchchem.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
